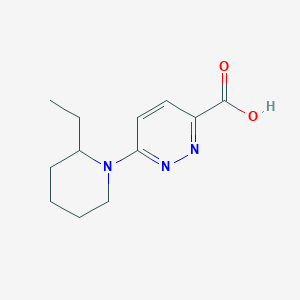![molecular formula C15H25NO B1488395 (3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 1707986-81-9](/img/structure/B1488395.png)
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine
Vue d'ensemble
Description
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to have good green metrics .
Result of Action
Similar compounds have been found to exhibit a variety of biological effects .
Action Environment
Similar compounds have been found to exhibit their effects in a variety of environments .
Analyse Biochimique
Biochemical Properties
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound may influence neurotransmitter metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to altered levels of neurotransmitters, thereby affecting neuronal cell signaling and function . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters such as tyramine and tryptamine . This inhibition can lead to increased levels of these neurotransmitters, thereby influencing various physiological processes. Additionally, it may interact with other enzymes or receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it has a relatively high water solubility and a moderate boiling point, which may affect its stability and degradation rate . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential toxicity or adaptive responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving cognitive function. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of neurotransmitters . This interaction affects metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and signaling pathways. Additionally, it may be metabolized by other enzymes, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has a moderate log Kow value, indicating its ability to cross cell membranes and distribute within various tissues . Additionally, it may interact with transporters or binding proteins that facilitate its uptake and distribution within cells. Understanding its transport and distribution is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with monoamine oxidase suggests its localization within mitochondria, where this enzyme is predominantly found . This localization is essential for its inhibitory effects on neurotransmitter metabolism and signaling pathways.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(15(2,3)4)16-11-10-13-6-8-14(17-5)9-7-13/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSNSWEWNDXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1488315.png)
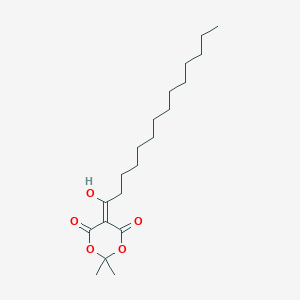
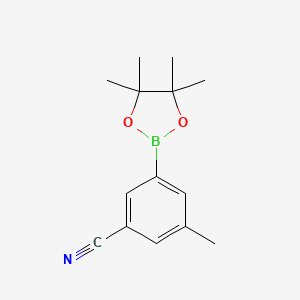
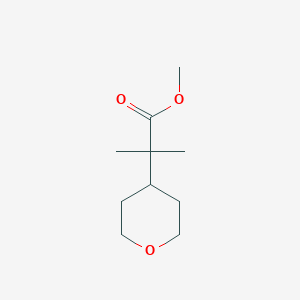
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)


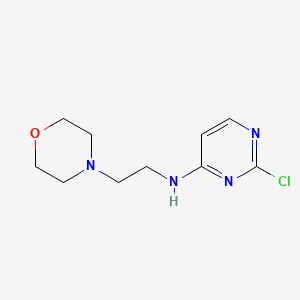

![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
